molecular formula C10H9ClO4 B13923121 Methyl 3-(chlorocarbonyl)-4-methoxybenzoate

Methyl 3-(chlorocarbonyl)-4-methoxybenzoate

Cat. No.: B13923121
M. Wt: 228.63 g/mol
InChI Key: OVIZJYNTSARONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorocarbonyl)-4-methoxybenzoate: is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, featuring a chlorocarbonyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-methoxybenzoate using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorocarbonyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to yield 4-methoxybenzoic acid and hydrochloric acid.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Amides, esters, or thioesters.

    Hydrolysis: 4-Methoxybenzoic acid and hydrochloric acid.

    Reduction: 4-Methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit biological activity, making it a potential lead compound for drug development.

Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives can be used as building blocks for polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(chlorocarbonyl)-4-methoxybenzoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its utility in various synthetic transformations, where it can form stable covalent bonds with nucleophilic species.

Comparison with Similar Compounds

    Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Methyl 4-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive towards nucleophiles.

    Methyl 3-(bromocarbonyl)-4-methoxybenzoate:

Uniqueness: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is unique due to the presence of both the chlorocarbonyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

methyl 3-carbonochloridoyl-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIZJYNTSARONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.